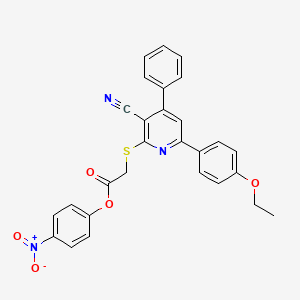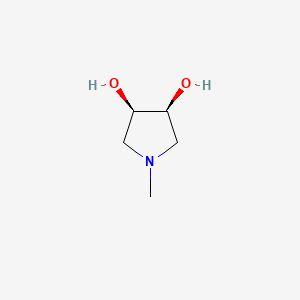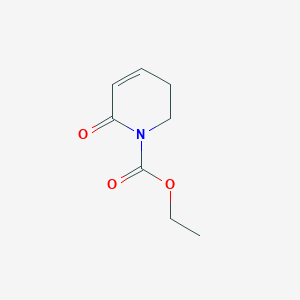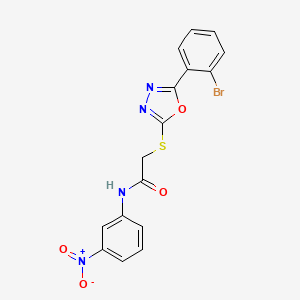![molecular formula C19H17Cl2NO2S B11779312 N-(4-Butoxyphenyl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide](/img/structure/B11779312.png)
N-(4-Butoxyphenyl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Butoxyphenyl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzo[b]thiophene core, which is a sulfur-containing heterocycle, substituted with a butoxyphenyl group and two chlorine atoms.
Vorbereitungsmethoden
The synthesis of N-(4-Butoxyphenyl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid.
Coupling Reaction: The carboxylic acid is then coupled with 4-butoxyaniline using a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like N,N-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Analyse Chemischer Reaktionen
N-(4-Butoxyphenyl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chlorine atoms in the benzo[b]thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Wissenschaftliche Forschungsanwendungen
N-(4-Butoxyphenyl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a modulator of amyloid beta aggregation, which is relevant in Alzheimer’s disease research.
Biological Studies: The compound is used in studies involving neuroprotection and cytotoxicity, particularly in the context of neurodegenerative diseases.
Material Science: Benzo[b]thiophene derivatives are explored for their applications in organic semiconductors and light-emitting diodes due to their electronic properties.
Wirkmechanismus
The mechanism of action of N-(4-Butoxyphenyl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to modulate the aggregation of amyloid beta (Aβ42) peptides, which are implicated in Alzheimer’s disease . The compound’s ability to inhibit or accelerate Aβ42 aggregation is influenced by the orientation of its bicyclic aromatic rings. Molecular docking studies suggest that the compound binds to specific sites on the Aβ42 peptides, thereby affecting their aggregation behavior .
Vergleich Mit ähnlichen Verbindungen
N-(4-Butoxyphenyl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide can be compared with other similar compounds, such as:
N-Phenylbenzofuran-2-carboxamide: This compound also modulates amyloid beta aggregation but has a different core structure (benzofuran instead of benzo[b]thiophene).
Thiazolyl-Thiophene Derivatives: These compounds exhibit anticancer activity and have a thiazole ring fused to the thiophene core.
Thieno[2,3-b]pyridine Derivatives: These compounds are synthesized from thiophene derivatives and are studied for their potential anticancer properties.
This compound stands out due to its specific substitution pattern and its unique biological activities, particularly in the context of neurodegenerative disease research.
Eigenschaften
Molekularformel |
C19H17Cl2NO2S |
|---|---|
Molekulargewicht |
394.3 g/mol |
IUPAC-Name |
N-(4-butoxyphenyl)-3,6-dichloro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C19H17Cl2NO2S/c1-2-3-10-24-14-7-5-13(6-8-14)22-19(23)18-17(21)15-9-4-12(20)11-16(15)25-18/h4-9,11H,2-3,10H2,1H3,(H,22,23) |
InChI-Schlüssel |
ZTFPJABEPJUPHY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-(Trifluoromethyl)phenyl)-7,8-dihydro-3H-thiopyrano[3,2-D]pyrimidin-4(6H)-one](/img/structure/B11779244.png)













